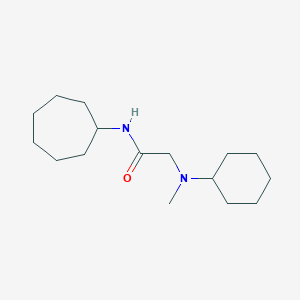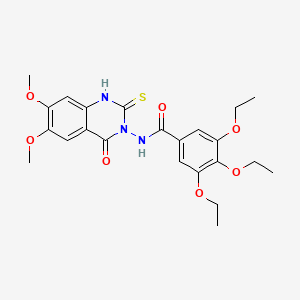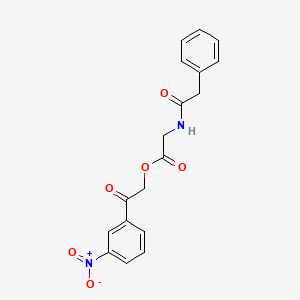![molecular formula C19H21N3O4S B4697227 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4697227.png)
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor that has gained significant interest in the scientific community due to its potential application in cancer research and therapy.
Mécanisme D'action
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide works by binding to the active site of HDAC enzymes and inhibiting their activity. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide increases the acetylation of histone proteins, leading to the activation of tumor-suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death and suppression of tumor growth. It has also been shown to promote differentiation in cancer cells, leading to their maturation and reduced malignancy. Additionally, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to enhance the immune response against cancer cells, leading to their elimination by the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a potent HDAC inhibitor that can induce a range of cellular effects, making it a useful tool for studying the role of HDAC enzymes in cancer development and progression. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell-type specific, making it important to carefully optimize experimental conditions for each cell type.
Orientations Futures
There are several future directions for research on 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that combine 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide with other cancer drugs to enhance their efficacy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, which could help to identify patients who are likely to benefit from treatment. Finally, there is interest in developing more potent and selective HDAC inhibitors that can target specific HDAC enzymes and minimize off-target effects.
Applications De Recherche Scientifique
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer research and therapy. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a critical role in cancer development and progression. By inhibiting HDAC activity, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death and suppression of tumor growth.
Propriétés
IUPAC Name |
3-(methanesulfonamido)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27(25,26)21-15-8-6-7-14(13-15)18(23)20-17-10-3-2-9-16(17)19(24)22-11-4-5-12-22/h2-3,6-10,13,21H,4-5,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLUPRHWGDHQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4697150.png)

![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4697157.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B4697174.png)
![5-isobutyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4697182.png)

![N-1,3-benzothiazol-2-yl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4697197.png)
![N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4697199.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697211.png)
![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4697222.png)

![5-(1-azepanylsulfonyl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide](/img/structure/B4697232.png)

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4697249.png)